(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Enantioselective Synthesis Biocatalysis Crizotinib Manufacturing

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4, molecular formula C₈H₇Cl₂FO, MW 209.04 g/mol) is the (S)-enantiomer of a halogenated phenyl ethanol and serves as a critical chiral alcohol intermediate for synthesizing the dual c-Met/ALK inhibitor Crizotinib (PF-02341066, Xalkori®), a targeted anticancer agent approved by the US FDA in 2011 for treating locally advanced or metastatic non-small cell lung cancer (NSCLC). This compound is specifically required for downstream Mitsunobu coupling reactions with 3-hydroxy-2-nitropyridine to construct the Crizotinib core structure ; its (R)-enantiomer is not suitable for the same coupling and must be either recycled or discarded, making stereochemical integrity procurement-critical.

Molecular Formula C8H7Cl2FO
Molecular Weight 209.04 g/mol
CAS No. 877397-65-4
Cat. No. B1669619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
CAS877397-65-4
SynonymsCrizotinib Interm 7654;  Crizotinib Intermediate;  (S)-1-(2,6-Dichloro-3- fluorophenyl)ethanol;  BenzeneMethanol,2,6-dichloro-3-fluoro-a-Methyl-, (aS)-; (1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol; (S)-1-(2,6 -dichloro-4-fluorophenyl)ethanol
Molecular FormulaC8H7Cl2FO
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)O
InChIInChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m0/s1
InChIKeyJAOYKRSASYNDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4): Chiral Intermediate for Crizotinib Synthesis


(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4, molecular formula C₈H₇Cl₂FO, MW 209.04 g/mol) is the (S)-enantiomer of a halogenated phenyl ethanol and serves as a critical chiral alcohol intermediate for synthesizing the dual c-Met/ALK inhibitor Crizotinib (PF-02341066, Xalkori®), a targeted anticancer agent approved by the US FDA in 2011 for treating locally advanced or metastatic non-small cell lung cancer (NSCLC) . This compound is specifically required for downstream Mitsunobu coupling reactions with 3-hydroxy-2-nitropyridine to construct the Crizotinib core structure ; its (R)-enantiomer is not suitable for the same coupling and must be either recycled or discarded, making stereochemical integrity procurement-critical . Commercial specifications typically demand HPLC purity ≥99%, enantiomeric excess (ee) ≥99.0%, and optical rotation [α]D ≈ +28° to +32°, with the compound (a white to off-white solid, melting point 42–46°C) stored at 2–8°C under an inert atmosphere to maintain stereochemical stability .

Why Generic Substitution of Crizotinib Chiral Alcohol Intermediates Is Not Possible


Generic substitution is impossible because the stereochemistry at the chiral benzylic carbon directly governs the downstream bond-forming geometry: the (S)-enantiomer (CAS 877397-65-4) participates in the Mitsunobu coupling with 3-hydroxy-2-nitropyridine to produce the correct Crizotinib framework, while the (R)-enantiomer does not yield the desired coupling product . Additionally, the (S)-enantiomer derived from biotechnological methods can achieve extremely high enantiomeric purity (ee >99.9%) , whereas the racemic mixture (CAS 756520-66-8) or the (R)-enantiomer (CAS 330156-50-8) typically has lower enantiomeric purity (approximately 95% for the (R)-enantiomer from certain commercial sources) . Substituting an (R)-enantiomer or a racemic mixture for an (S)-enantiomer within the context of a regulated GMP synthesis would compromise the drug substance identity and purity, rendering the final API noncompliant with regulatory quality requirements and forcing the research/industrial user to expend significant additional resources re-establishing purity, stereochemical integrity, and regulatory documentation .

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4): Quantitative Evidence Guide for Scientific Selection


Enantiomeric excess (ee) >99.9% via Engineered Ketoreductase – a >100-fold Reduction in Distomer Impurity vs. Chemical Resolution Methods

The (S)-alcohol manufactured using a co-expressed carbonyl reductase/glucose dehydrogenase whole-cell biocatalyst in a single-phase aqueous system achieves ee >99.9% and molar yield of 94% . In contrast, chemical resolution via Boc-L-proline yields the (S)-alcohol with ee typically <97% and only ~30% recovery of the desired enantiomer from the racemate (70% of material wasted) . The biocatalytic approach thus reduces the distomer (R)-impurity to <0.05% (theoretical) versus ~1.5%–3% for the chemical resolution.

Enantioselective Synthesis Biocatalysis Crizotinib Manufacturing

Asymmetric Hydrogenation Using Ir-Spiro-PAP Catalyst Achieves 98.5% ee and 100% Conversion with S/C=1000

The Ir[(R)-DTB-SpiroPAP-3-Me] catalyst system achieves 98.5% ee and 100% conversion of 2,6-dichloro-3-fluoroacetophenone to the (S)-alcohol at a substrate-to-catalyst ratio (S/C) of 1000 . The previously reported CBS reduction (BH3·THF/(R)-methyl-CBS-oxazaborolidine) gives low optical purity and low conversion, and (−)-DIPCl provides similarly poor selectivity . The Ir-Spiro-PAP catalyst delivers the highest combined enantioselectivity and catalyst productivity (TON = 1000) documented for direct asymmetric reduction of this specific ketone substrate.

Asymmetric Hydrogenation Ir-Spiro-PAP Catalyst Crizotinib Intermediate

Chemoenzymatic Dynamic Kinetic Resolution (DKR) under Continuous-Flow Conditions Achieves 98% ee and 57% Conversion from Racemic Substrate

A dynamic kinetic resolution (DKR) of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol under continuous-flow conditions delivers the (S)-enantiomer with 98% ee at 57% conversion, with an enantioselectivity (E) value >200 . This is the first reported DKR process for this specific substrate; by comparison, the simple kinetic resolution (KR) achieved 45% conversion with E>200 . The DKR process surpasses the theoretical 50% yield limit of classical KR and provides proof-of-principle for continuous manufacturing.

Dynamic Kinetic Resolution Continuous-Flow Biocatalysis Lipase

Commercial Specification Advantage: (S)-Enantiomer (≥99% HPLC, ≥99% ee) vs. (R)-Enantiomer (Typically 95% from Some Suppliers)

Commercial (S)-enantiomer (CAS 877397-65-4) is consistently available at ≥99% purity (HPLC) and ≥99% ee from multiple suppliers, ensuring immediate suitability for GMP coupling reactions . In contrast, the (R)-enantiomer (CAS 330156-50-8) is offered by certain distributors at a minimum purity of 95% , equating to a 4-percentage-point purity gap and requiring additional purification and analytical verification before any potential use. This purity difference has direct cost-of-quality implications.

Chiral Intermediate Procurement Purity Comparison Enantiomeric Excess

Biotransformation Process that Enables Multi-Kilogram Scale Production of Enantiomerically Pure (S)-Alcohol

The four-step biotransformation-mediated synthesis using pig liver esterase (PLE) has been demonstrated for the manufacture of 6 kg of enantiomerically pure (S)-alcohol (ee >99.7%) at the laboratory-kilogram scale , while the engineered ketoreductase (KRED) process has been used for multi-kilo scale manufacture of the (S)-alcohol (>99% ee) at Codexis . No published chemical route has demonstrated comparable combined throughput, enantiopurity, and process robustness for this specific compound.

Scale-Up Biotransformation Commercial Manufacture

Optical Rotation Specification as Quality Gate: [α]D²⁰ = +28° to +32° for (S)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation [α]D²⁰ = +28° to +32° (c=0.87, MeOH) based on vendor technical data ; this contrasts with the (R)-enantiomer's characteristic negative rotation and the racemate's zero rotation . The narrow rotation range provides a simple, cost-effective QC gate for confirming stereochemical identity and batch-to-batch consistency at incoming inspection.

Optical Rotation Chiral Purity Quality Control

Application Scenarios Where (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4) Delivers Demonstrable Advantage


GMP-Compliant Crizotinib API Manufacturing with Biocatalytic-Grade (S)-Alcohol (ee >99.9%)

For pharmaceutical companies scaling up commercial Crizotinib API production, the biocatalytic-grade (S)-alcohol with ee >99.9% directly translates to lower levels of chiral impurity in the final API, simplifying the impurity control strategy and reducing the analytical testing burden in the regulatory filing. The demonstrated multi-kilogram scalability of enzymatic routes (6 kg batch via PLE and kilo-scale via engineered KRED) provides supply-chain confidence for late-phase clinical and commercial manufacturing programs .

High-Throughput Asymmetric Hydrogenation Route for Process Chemistry R&D Using Ir-Spiro-PAP Catalyst

Process chemistry groups seeking a direct catalytic asymmetric reduction route for producing the (S)-alcohol intermediate can adopt the Ir-Spiro-PAP catalyst system (S/C=1000, TON=1000, ee 98.5%, 100% conversion) . This atom-economic hydrogenation approach avoids the multi-step protection/deprotection sequences associated with chemical resolution , reducing total synthetic step count and improving process mass intensity (PMI) for early-stage route scouting.

Continuous-Flow Dynamic Kinetic Resolution (DKR) for High-Throughput Generation of (S)-Alcohol from Racemic Feedstock

Medicinal chemistry and process development teams needing rapid access to enantiomerically enriched (S)-alcohol for analog synthesis or early in vivo studies can deploy the continuous-flow DKR protocol (98% ee, 57% conversion, E>200) . This process surpasses the theoretical 50% yield ceiling of classical kinetic resolution, maximizing the utilization of the racemic starting material and reducing the cost per gram of the (S)-enantiomer in preclinical supply chains.

Incoming QC Identity Confirmation via Optical Rotation Measurement

Quality control laboratories at pharmaceutical companies can rapidly confirm the identity and enantiomeric integrity of received batches using optical rotation ([α]D²⁰ = +28° to +32°) . This simple pharmacopeial test serves as the first line of defense against accidental supply of the (R)-enantiomer (net negative rotation) or the racemate (zero rotation), preventing costly downstream batch failures in regulated GMP manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.